2,7-Dimethoxy-1,3,6,8-tetrahydroxyxanthone
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Overview
Description
2,7-Dimethoxy-1,3,6,8-tetrahydroxyxanthone is a natural product found in Polygala cyparissias and Eriocaulon buergerianum with data available.
Scientific Research Applications
Xanthone Compounds in Plants
The occurrence of 2,7-dimethoxy-1,3,6,8-tetrahydroxyxanthone, among other xanthones, has been noted in various plant species, contributing to their chemotaxonomic significance. For instance, Swertia lawii has been identified to contain a range of polyoxygenated xanthones, highlighting the importance of these compounds in plant taxonomy and phytochemistry (Ghosal, Sharma, & Chaudhuri, 1975).
Antioxidation and Vasodilatation Activities
Xanthones, including variants like 2,7-dihydroxy-1-methoxyxanthone, isolated from the roots of Polygala caudata, have shown antioxidation activity and vasodilatation effects in vitro. These findings suggest potential therapeutic applications in managing oxidative stress and vascular health (Lin et al., 2005).
Synthesis and Therapeutic Potential
The synthesis of related compounds, such as 1,7-dimethoxy-2-hydroxyxanthone, has been achieved due to its potential therapeutic application in treating erectile dysfunction. This demonstrates the pharmaceutical importance of structurally similar xanthones (Liu, Mei, & Duan, 2013).
Diversity in Xanthone Structures
Various plant species exhibit a wide range of xanthones, including 1,3,6,8-tetrahydroxy-2,7-dimethoxyxanthone, underscoring the structural diversity and potential biological activities of these compounds (Pinheiro et al., 1998).
Antidiabetic Activity
Xanthones like 1,2,6,8-tetrahydroxyxanthone have been identified in Swertia paniculata, with studies revealing their potential antidiabetic activity. This highlights the possible application of xanthones in managing diabetes (Negi, Singh, Pant, & Rawat, 2010).
Antioxidant Activities
Several xanthones, including 3,5,6,8-tetrahydroxyxanthone-1-C-β-D-glucoside, have exhibited antioxidant properties, suggesting their role in combating oxidative stress and related disorders (Luo et al., 2013).
properties
Product Name |
2,7-Dimethoxy-1,3,6,8-tetrahydroxyxanthone |
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Molecular Formula |
C15H12O8 |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
1,3,6,8-tetrahydroxy-2,7-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O8/c1-21-14-5(16)3-7-9(12(14)19)11(18)10-8(23-7)4-6(17)15(22-2)13(10)20/h3-4,16-17,19-20H,1-2H3 |
InChI Key |
LYCMTRLSGDVTRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
synonyms |
1,3,6,8-tetrahydroxy-2,7-dimethoxyxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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